molecular formula C10H14FNO2S2 B14925669 1-[(5-Fluorothiophen-2-yl)sulfonyl]-4-methylpiperidine

1-[(5-Fluorothiophen-2-yl)sulfonyl]-4-methylpiperidine

Cat. No.: B14925669
M. Wt: 263.4 g/mol
InChI Key: HKYAXWGGUWVFQG-UHFFFAOYSA-N
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Description

1-[(5-Fluorothiophen-2-yl)sulfonyl]-4-methylpiperidine is a sulfonylpiperidine derivative characterized by a 4-methylpiperidine core linked to a 5-fluorothiophen-2-yl sulfonyl group. This compound belongs to a broader class of sulfonamide derivatives, which are studied for their diverse applications in medicinal chemistry, catalysis, and materials science.

Properties

Molecular Formula

C10H14FNO2S2

Molecular Weight

263.4 g/mol

IUPAC Name

1-(5-fluorothiophen-2-yl)sulfonyl-4-methylpiperidine

InChI

InChI=1S/C10H14FNO2S2/c1-8-4-6-12(7-5-8)16(13,14)10-3-2-9(11)15-10/h2-3,8H,4-7H2,1H3

InChI Key

HKYAXWGGUWVFQG-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(S2)F

Origin of Product

United States

Preparation Methods

Sulfonylation of 4-Methylpiperidine with 5-Fluorothiophene-2-sulfonyl Chloride

The most direct method involves the reaction of 4-methylpiperidine with 5-fluorothiophene-2-sulfonyl chloride under basic conditions. This nucleophilic substitution leverages the amine group of piperidine to displace the chloride from the sulfonyl chloride, forming the sulfonamide bond.

Procedure :

  • Reagent Preparation : Dissolve 4-methylpiperidine (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen atmosphere.
  • Sulfonyl Chloride Addition : Add 5-fluorothiophene-2-sulfonyl chloride (1.1 equiv) dropwise at 0°C.
  • Base Introduction : Introduce triethylamine (2.0 equiv) to neutralize HCl byproduct.
  • Reaction Progression : Stir the mixture at room temperature for 12–18 hours.
  • Workup : Extract with water, dry over sodium sulfate, and concentrate under reduced pressure.
  • Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient).

Key Data :

Parameter Value
Yield 68–72%
Purity (HPLC) >95%
Reaction Temperature 0°C → 25°C

This method is favored for its scalability and straightforward workup, though the availability of 5-fluorothiophene-2-sulfonyl chloride may limit accessibility.

Alternative Pathway: Thiophene Ring Functionalization

For laboratories lacking sulfonyl chloride precursors, an alternative approach involves synthesizing the sulfonyl group in situ from 5-fluorothiophene-2-thiol.

Steps :

  • Oxidation of Thiol : Treat 5-fluorothiophene-2-thiol with hydrogen peroxide (H₂O₂) in acetic acid to form the sulfonic acid.
  • Chlorination : React the sulfonic acid with phosphorus pentachloride (PCl₅) to generate 5-fluorothiophene-2-sulfonyl chloride.
  • Coupling with Piperidine : Follow the sulfonylation procedure outlined in Section 1.1.

Challenges :

  • Side Reactions : Over-oxidation may yield sulfones or sulfates, reducing efficiency.
  • Yield Optimization : Two-step process achieves 55–60% overall yield, necessitating rigorous purification.

Mechanistic Insights and Reaction Dynamics

The sulfonylation reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack : The lone pair on the piperidine nitrogen attacks the electrophilic sulfur atom in the sulfonyl chloride.
  • Deprotonation : The base (e.g., triethylamine) abstracts a proton from the intermediate, releasing HCl and forming the sulfonamide.

Critical Factors :

  • Steric Effects : The 4-methyl group on piperidine introduces steric hindrance, slightly slowing the reaction compared to unsubstituted piperidine.
  • Electronic Effects : Electron-withdrawing fluorine on the thiophene enhances the electrophilicity of the sulfonyl chloride, accelerating the reaction.

Optimization Strategies for Enhanced Yield and Purity

Solvent Selection

Polar aprotic solvents like DCM or ethyl acetate improve reagent solubility without participating in side reactions. Tetrahydrofuran (THF) is avoided due to its propensity to form peroxides under prolonged storage.

Stoichiometric Adjustments

Using a 10% excess of sulfonyl chloride (1.1 equiv) compensates for volatility and ensures complete piperidine consumption.

Temperature Control

Maintaining 0°C during reagent addition minimizes exothermic side reactions, while ambient temperature ensures reasonable reaction times.

Analytical Characterization and Quality Control

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (m, 2H, piperidine-H), 1.72 (s, 3H, CH₃), 2.85 (t, 2H, N–CH₂), 7.12 (d, 1H, thiophene-H).
  • IR (KBr): 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 690 cm⁻¹ (C–F).

Chromatographic Methods :

  • HPLC : C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time 8.2 min.

Industrial and Environmental Considerations

Scalability

Pilot-scale reactions (10–100 L batches) require specialized equipment for HCl scrubbing to meet environmental regulations.

Waste Management

Neutralized HCl and spent solvents are treated via distillation or incineration to minimize ecological impact.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Fluorothiophen-2-yl)sulfonyl]-4-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

1-[(5-Fluorothiophen-2-yl)sulfonyl]-4-methylpiperidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(5-Fluorothiophen-2-yl)sulfonyl]-4-methylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The fluorine atom on the thiophene ring can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The sulfonylpiperidine scaffold is versatile, with modifications on the aromatic sulfonyl group significantly altering physicochemical and biological properties. Key analogs include:

Compound Name Substituent on Sulfonyl Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-[(5-Fluorothiophen-2-yl)sulfonyl]-4-methylpiperidine 5-Fluorothiophen-2-yl C₁₀H₁₃FNO₂S₂ 277.35* Hypothesized enhanced metabolic stability due to fluorine
1-[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-4-methylpiperidine 5-Isopropyl-2-methoxy-4-methylphenyl C₁₇H₂₇NO₃S 325.47 Antibacterial activity; higher lipophilicity due to isopropyl/methoxy groups
1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperidine 3-Bromo-4-methoxyphenyl C₁₃H₁₈BrNO₃S 348.26 Potential halogen-mediated reactivity in synthesis
1-(4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine Oxadiazole-thiomethylphenyl C₂₁H₂₂N₃O₃S₂ 428.55 Antibacterial evaluation; heterocyclic substituent enhances bioactivity
1-(1-Phenylcyclohexyl)-4-methylpiperidine Phenylcyclohexyl (non-sulfonyl) C₁₈H₂₇N 257.42 Lower pharmacological potency and therapeutic index compared to sulfonyl analogs

*Calculated based on standard atomic weights.

Key Observations:

  • Lipophilicity: Bulkier substituents (e.g., isopropyl, oxadiazole-thiomethyl) increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce solubility .
  • Biological Activity: Sulfonylpiperidines with heterocyclic substituents (e.g., oxadiazole) demonstrate notable antibacterial properties, suggesting the fluorothiophene analog could be explored similarly .

Pharmacological and Toxicological Profiles

  • Potency and Toxicity: Piperidine derivatives with sulfonyl groups generally exhibit higher pharmacological potency than non-sulfonylated analogs. For instance, 1-(1-phenylcyclohexyl)-4-methylpiperidine showed reduced potency and a narrow therapeutic index compared to sulfonamide variants .
  • Radiolabeled Analogs: Fluorine-containing sulfonylpiperidines (e.g., 18F-2FP3) have been developed for PET imaging, highlighting the role of fluorine in enhancing in vivo stability and imaging contrast .

Biological Activity

1-[(5-Fluorothiophen-2-yl)sulfonyl]-4-methylpiperidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound's molecular formula is C10H14FNO2S2C_{10}H_{14}FNO_2S_2, with a molecular weight of approximately 263.4 g/mol. Its structure includes a piperidine ring substituted with a sulfonyl group attached to a fluorothiophene moiety.

PropertyValue
Molecular FormulaC10H14FNO2S2
Molecular Weight263.4 g/mol
IUPAC Name1-(5-fluorothiophen-2-yl)sulfonyl-4-methylpiperidine
InChI KeyJALSQGYNOOSBMW-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonyl group enhances the compound's electron-withdrawing properties, which can influence its reactivity and binding affinity to biological targets. The fluorothiophene moiety may facilitate interactions through hydrogen bonding and hydrophobic effects, contributing to its overall biological effects.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study highlighted the compound's efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Activity

Preliminary studies have explored the anticancer properties of this compound. A notable investigation demonstrated that it could inhibit cell proliferation in certain cancer cell lines, possibly through apoptosis induction mechanisms. The effectiveness was measured using assays that quantified cell viability and apoptosis markers .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects, particularly as a potential modulator of serotonin receptors. Research involving positron emission tomography (PET) indicated that derivatives of this compound could target the 5-HT7 serotonin receptor, which is implicated in mood regulation and various neuropsychiatric disorders .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial activity of similar compounds showed that modifications in the piperidine ring significantly impacted efficacy against Gram-positive and Gram-negative bacteria. The results indicated that the presence of the fluorothiophene moiety enhanced antibacterial activity compared to other derivatives .
  • Anticancer Screening : In vitro studies on cancer cell lines demonstrated that this compound exhibited dose-dependent inhibition of cell growth. Flow cytometry analysis indicated an increase in apoptotic cells at higher concentrations, supporting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[(5-Fluorothiophen-2-yl)sulfonyl]-4-methylpiperidine, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or sulfonylation. A typical approach involves reacting 4-methylpiperidine with 5-fluorothiophene-2-sulfonyl chloride under alkaline conditions (e.g., NaOH in dichloromethane) . Yield optimization requires controlled temperature (0–5°C to minimize side reactions), stoichiometric excess of the sulfonyl chloride (1.2–1.5 equiv), and inert atmosphere. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., sulfonyl group integration, fluorothiophene coupling constants) .
  • High-resolution mass spectrometry (HRMS) : For exact mass verification (±5 ppm tolerance) .
  • HPLC with UV detection : Purity assessment (≥95% at 254 nm, C18 column, acetonitrile/water mobile phase) .

Q. What safety protocols are critical during handling and storage?

  • Methodology :

  • Handling : Use fume hoods, nitrile gloves, and eye protection due to potential irritancy (H315, H319). Avoid dust formation (P261) .
  • Storage : In airtight containers under nitrogen at –20°C, away from oxidizing agents (P403+P233) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reactivity or regioselectivity during functionalization?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the piperidine or fluorothiophene moieties .
  • Transition-state modeling : Predict activation barriers for sulfonylation or fluorothiophene substitution using software like Gaussian or ORCA .
  • Molecular docking : If targeting biological activity, simulate interactions with receptors (e.g., serotonin transporters) to guide derivatization .

Q. What experimental strategies resolve contradictions between theoretical predictions and observed reaction outcomes?

  • Methodology :

  • In-situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates (e.g., sulfonic acid by-products) .
  • Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., temperature, solvent polarity) affecting yield or selectivity .
  • Isotopic labeling : Introduce ²H or ¹³C labels to trace unexpected bond cleavage or rearrangement pathways .

Q. How can researchers optimize the compound’s stability under physiological conditions for in vitro studies?

  • Methodology :

  • Accelerated stability testing : Expose the compound to pH gradients (1.2–7.4) and monitor degradation via LC-MS. Add antioxidants (e.g., BHT) if radical-mediated decomposition is observed .
  • Microsomal assays : Assess metabolic stability using liver microsomes (human/rat) to identify vulnerable sites (e.g., piperidine N-demethylation) .

Analytical and Mechanistic Challenges

Q. What advanced techniques elucidate the electronic effects of the 5-fluorothiophene substituent on sulfonyl group reactivity?

  • Methodology :

  • X-ray crystallography : Resolve crystal structures to analyze bond lengths/angles (e.g., S–O vs. C–F interactions) .
  • Cyclic voltammetry : Measure redox potentials to quantify electron-withdrawing effects of the fluorothiophene .

Q. How do solvent effects influence the compound’s conformational dynamics?

  • Methodology :

  • Nuclear Overhauser Effect Spectroscopy (NOESY) : Detect intramolecular interactions (e.g., piperidine chair vs. boat conformers) in polar vs. nonpolar solvents .
  • Molecular dynamics simulations : Model solvation shells using AMBER or GROMACS to predict aggregation tendencies .

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